molecular formula C6H11FO2 B1582826 4-Fluorobutyl acetate CAS No. 373-09-1

4-Fluorobutyl acetate

Cat. No. B1582826
CAS RN: 373-09-1
M. Wt: 134.15 g/mol
InChI Key: APLJRWZEMBRHHT-UHFFFAOYSA-N
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Description

4-Fluorobutyl acetate is a chemical compound with the molecular formula C6H11FO2 . It has an average mass of 134.149 Da and a monoisotopic mass of 134.074310 Da .


Synthesis Analysis

The synthesis of 4-Fluorobutyl acetate involves two synthesis methods . One method involves the use of diethylamino-sulfur trifluoride in dichloromethane at -78 degrees Celsius for 3 hours . The yield of this reaction is 82% .


Molecular Structure Analysis

The molecular structure of 4-Fluorobutyl acetate contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . It contains a total of 20 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, and 1 Fluorine atom .

Scientific Research Applications

Forensic Toxicology

A study by Zawadzki et al. (2021) developed an ultra-high-performance liquid chromatography-triple quadrupole tandem mass spectrometry method for quantifying 4-fluoroisobutyryl fentanyl (4-FiBF) in postmortem biological samples. This method, involving ethyl acetate extraction, proved useful for determining the presence and concentration of 4-FiBF in cases of fatal intoxication, highlighting its application in forensic toxicology (Zawadzki, Wachełko, Chłopaś-Konowałek, & Szpot, 2021).

Biochemical Processes

Lainé et al. (2017) emphasized the importance of fluorinated carbohydrates in studying biochemical processes. They developed a new strategy to access protected 3-deoxy-3-fluorogalactopyranose and acetylated 4-deoxy-4-fluorogalactopyranose, starting from levoglucosan. This approach aids in understanding the role of fluorinated compounds in biochemistry (Lainé, Denavit, & Giguère, 2017).

Environmental Bioremediation

Yang et al. (2017) investigated the use of acetate as an electron donor to stimulate the degradation of 2,4-dichlorophenoxyacetic acid under methanogenic conditions. Their findings provide strategies for remediation of 2,4-D-polluted soils, demonstrating the environmental applications of acetate in bioremediation (Yang, Xu, Dai, Wang, Shi, & Guo, 2017).

Dairy Production

Urrutia and Harvatine (2017) explored the effect of acetate on milk fat synthesis in dairy cows. Their research demonstrated that increasing acetate supply in lactating cows boosts milk fat synthesis, which has implications for dairy nutrition and production (Urrutia & Harvatine, 2017).

Pharmaceutical Synthesis

Saadi and Wennemers (2016) described a methodology for the enantioselective aldol reaction of fluoroacetate, facilitating the synthesis of fluorinated analogues of acetate-derived compounds like polyketides and statins. This approach has significant applications in the synthesis of pharmaceuticals (Saadi & Wennemers, 2016).

Herbicide Development

Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This method provides access to previously inaccessible picolinic acids, highlighting its application in developing novel herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Analytical Chemistry

A study by Prabhuswamy et al. (2021) on 2-(4-fluorophenoxy) acetic acid involved its synthesis, crystal structure elucidation, and various analyses. This research contributes to the field of analytical chemistry, particularly in understanding the properties and applications of fluorinated compounds (Prabhuswamy, Mohammed, Al-Ostoot, Venkatesh, Anandalwar, Khanum, & Krishnappagowda, 2021).

Safety And Hazards

When handling 4-Fluorobutyl acetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Future Directions

The market potential for 4-Fluorobutyl acetate is enormous due to the increasing demand for organic compounds and the need for new drug molecules . It also plays a crucial role in the creation of effective pesticides and herbicides, enabling efficient crop protection and improved agricultural practices . Researchers can harness the potential of 4-Fluorobutyl acetate to explore new chemical reactions and develop novel compounds .

properties

IUPAC Name

4-fluorobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLJRWZEMBRHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190742
Record name Acetic acid, 4-fluorobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobutyl acetate

CAS RN

373-09-1
Record name Acetic acid, 4-fluorobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 4-fluorobutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Trætteberg, AD Richardson, K Hedberg… - The Journal of …, 2001 - ACS Publications
… The sample of 4-FB was prepared at Portland State University by the transesterification of 4-fluorobutyl acetate, which in turn had been made from 4-bromobutyl acetate. The NMR …
Number of citations: 6 pubs.acs.org
M Hudlicky - Israel Journal of Chemistry, 1978 - Wiley Online Library
… firmly established evidence of a ring closure is probably the isolation of ethylene oxide from 2fluoroethanol" and occurrence of tetrahydrofuran in the hydrolysis of 4-fluorobutyl acetate.' …
Number of citations: 15 onlinelibrary.wiley.com
FLM Pattison, WC Howell, AJ McNamara… - The Journal of …, 1956 - ACS Publications
F (CH2)„COOE, has been reported; 4· 5 those esters the acid moieties of which contain an even number of carbon atoms are toxic, whereas the odd-num-bered members are innocuous…
Number of citations: 72 pubs.acs.org
JE Millington, FLM Pattison - Canadian Journal of Chemistry, 1956 - cdnsciencepub.com
… ildetltod 11: Acid IIydrolysis of w- Flz~oroalkyl Acetate 4-Flz~orobz~ta~zol.- mixture of 4-fluorobutyl acetate (172 gm., 1.28 moles) and 5yo aclclueous sulphuric acid (600 ml.) was …
Number of citations: 16 cdnsciencepub.com
C COOCH, CHOHC FCH - Handbuch Der Experimentellen …, 1966 - Springer-Verlag.
Number of citations: 0

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